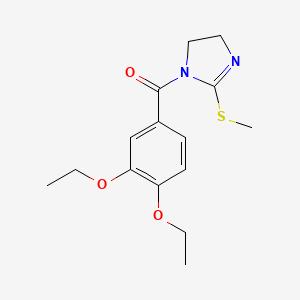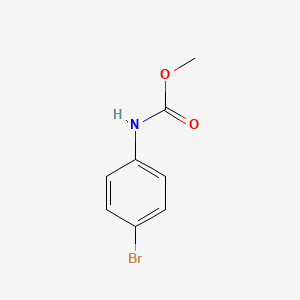
N-(4-ニトロフェニル)-9,10-ジヒドロ-9,10-エタノアントラセン-11,12-ジカルボキシイミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group attached to an ethanoanthracene core, which is further functionalized with dicarboximide groups. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
科学的研究の応用
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide typically involves multi-step organic reactions. One common method includes the nitration of a suitable anthracene derivative to introduce the nitrophenyl group, followed by cyclization and imidation reactions to form the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. Subsequent steps may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of micro-packed bed reactors and stabilized catalysts can optimize the reaction conditions, reduce material waste, and improve overall safety. These methods are particularly advantageous for large-scale production, where maintaining consistent quality and minimizing environmental impact are critical considerations .
化学反応の分析
Types of Reactions
N-(4-Nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations. For example, catalytic hydrogenation of the nitro group requires a micro-packed bed reactor to achieve high conversion rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group yields the corresponding amine, while oxidation of the anthracene core produces quinone derivatives.
作用機序
The mechanism by which N-(4-Nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. The anthracene core provides a rigid framework that can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(4-Nitrophenyl)acetamide: This compound shares the nitrophenyl group but has a simpler structure compared to the ethanoanthracene core.
4-Nitrophenyl acetate: Another related compound with a nitrophenyl group, commonly used in biochemical assays.
N-(4-Nitrophenyl)nicotinamide: This compound has a similar nitrophenyl group but differs in the core structure, which is based on nicotinamide.
Uniqueness
N-(4-Nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide stands out due to its complex structure, which combines the rigidity of the anthracene core with the reactivity of the nitrophenyl and dicarboximide groups. This unique combination of features allows for diverse chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
特性
IUPAC Name |
17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23-21-19-15-5-1-2-6-16(15)20(18-8-4-3-7-17(18)19)22(21)24(28)25(23)13-9-11-14(12-10-13)26(29)30/h1-12,19-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBNTVOLHQHDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)



![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)




![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)


![4-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
